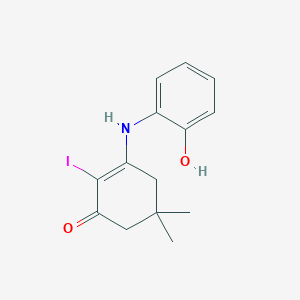

(4-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a new CB1 inverse agonist . It is generated from the class of benzhydryl piperazine analogs . It binds to CB1 more selectively than cannabinoid receptor type 2 .

Chemical Reactions Analysis

The compound exhibits efficacy comparable with SR141716A in antagonizing the basal G protein coupling activity of CB1 . This is indicated by a reduction in guanosine 5′-O-(3-thio)triphosphate binding .Physical and Chemical Properties Analysis

The compound has a molecular weight of 244.7 . It is a white to yellow solid . The IUPAC name is 1-(4-fluorobenzoyl)piperazine hydrochloride .Scientific Research Applications

Synthesis and Biological Activity

- A study by Nagaraj, Srinivas, & Rao (2018) presents the synthesis of novel compounds related to (4-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, highlighting their potential as antibacterial agents due to significant inhibition of bacterial growth in certain strains (Nagaraj, Srinivas, & Rao, 2018).

Catalyst- and Solvent-Free Synthesis

- Moreno-Fuquen et al. (2019) describe a methodology for synthesizing similar compounds through a microwave-assisted process, indicating advancements in efficient and environmentally-friendly chemical synthesis (Moreno-Fuquen et al., 2019).

Antitumor Activity

- Tang & Fu (2018) synthesized a compound related to our subject, demonstrating its distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor applications (Tang & Fu, 2018).

Application in Neurology and Psychiatry

- Ashok et al. (2015) found that certain analogues of the compound showed selective inhibition of HIV-2 strain, suggesting potential applications in virology and infectious diseases (Ashok et al., 2015).

- Vacher et al. (1999) explored derivatives of the compound as 5-HT1A receptor agonists, indicating their potential in the treatment of depression and other psychiatric disorders (Vacher et al., 1999).

Crystal Structure and DFT Study

- Huang et al. (2021) conducted a structural analysis and density functional theory (DFT) study of related compounds, offering insights into the molecular properties and potential applications in material science (Huang et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

The benzhydryl piperazine scaffold of this compound is structurally distinct from the first-generation CB1 inverse agonists . This offers new opportunities for developing novel CB1 inverse agonists through the optimization of molecular properties, such as the polar surface area and hydrophilicity, to reduce the central activity observed with SR141716A .

Properties

IUPAC Name |

(4-fluorophenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c20-15-3-1-14(2-4-15)19(28)26-11-9-25(10-12-26)13-18-22-23-24-27(18)17-7-5-16(21)6-8-17/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSGRSPCAPVIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2436520.png)

![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2436522.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2436523.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2436524.png)

![7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2436527.png)

![[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid](/img/structure/B2436531.png)

![5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2436532.png)

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436533.png)

![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2436534.png)

![2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2436536.png)